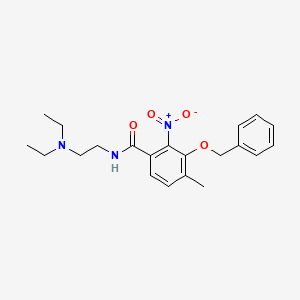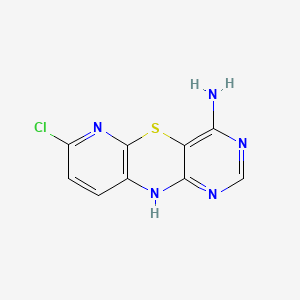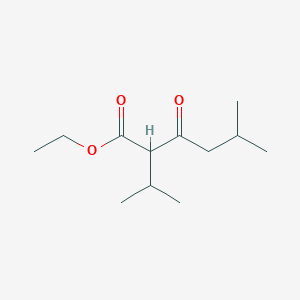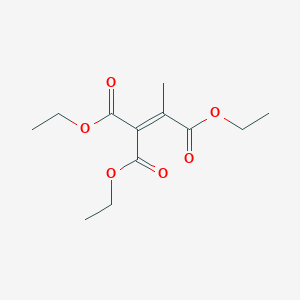
1-(3-Hydroxypropyl)-3-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
NSC 104487 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NSC 104487 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in various chemical analyses and experiments.
Biology: The compound is utilized in the study of calcium signaling in biological systems, particularly in the context of neural activity.
Medicine: NSC 104487 is explored for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of NSC 104487 involves its interaction with specific molecular targets and pathways. It is known to act as a calcium sensor, binding to calcium ions and facilitating their detection in biological systems. This interaction is crucial for studying calcium signaling pathways and understanding their role in various physiological processes .
Comparison with Similar Compounds
NSC 104487 can be compared with other similar compounds, such as:
NSC 706744: Another compound used in the study of calcium signaling.
NSC 725776 (Indimitecan): Known for its role in cancer research.
NSC 724998 (Indotecan): Also used in cancer research and has similar properties to NSC 104487.
The uniqueness of NSC 104487 lies in its specific application as a calcium sensor, which sets it apart from other compounds that may have broader or different applications .
Properties
CAS No. |
15262-94-9 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C11H16N2O2/c1-9-3-5-10(6-4-9)13-11(15)12-7-2-8-14/h3-6,14H,2,7-8H2,1H3,(H2,12,13,15) |
InChI Key |
DMWYOQATJBXGPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
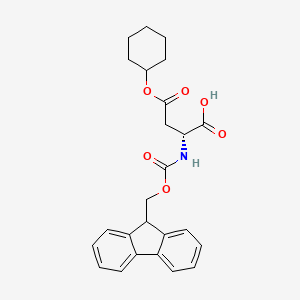
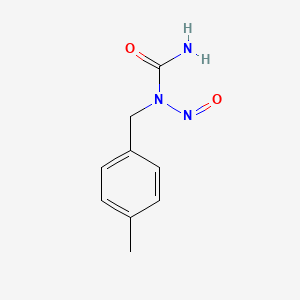


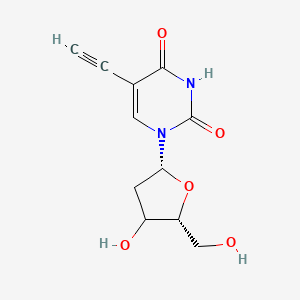

![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)

